4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Description
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a methoxycarbonyl (-COOMe) group at the 4' position and a methyl (-CH₃) group at the 2' position. This compound is synthesized via coupling reactions involving palladium catalysts, as demonstrated in related biphenyl syntheses (e.g., Scheme 2 in ). Its structural complexity and functional groups make it valuable for pharmaceutical and materials science applications, particularly in designing immunomodulatory agents ().
Properties
IUPAC Name |
4-(4-methoxycarbonyl-2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-9-13(16(19)20-2)7-8-14(10)11-3-5-12(6-4-11)15(17)18/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWCUVMVPURGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618622 | |
| Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170229-81-9 | |
| Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The methoxycarbonyl group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of Grignard reagents or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale esterification and carboxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. For example, studies have shown that compounds similar to 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Analgesic Properties
Biphenyl derivatives have also been explored for their analgesic effects. Research indicates that modifications to the biphenyl structure can enhance pain relief properties while minimizing side effects. This compound may serve as a lead structure for developing new analgesics.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex organic molecules. The compound's ability to undergo reactions such as esterification and amidation facilitates the development of diverse chemical entities.
Case Study: Synthesis of Bioactive Compounds
In a recent study, researchers utilized this compound to synthesize a series of bioactive compounds with enhanced pharmacological profiles. The synthetic route involved coupling this acid with various amines and alcohols, leading to compounds that demonstrated improved efficacy against specific biological targets.
Materials Science
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of functionalized polymers. By incorporating this compound into polymer backbones, researchers can create materials with tailored properties such as increased thermal stability and enhanced mechanical strength.
Case Study: Development of Coatings
A notable application was reported where this compound was used in formulating advanced coatings with improved adhesion and resistance to environmental factors. The coatings demonstrated superior performance compared to traditional formulations, highlighting the material's utility in industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of cancer cell proliferation |
| Analgesic properties | Enhanced pain relief with reduced side effects | |
| Organic Synthesis | Building block for complex molecules | Versatile transformations leading to diverse compounds |
| Synthesis of bioactive compounds | Improved pharmacological profiles | |
| Materials Science | Polymer chemistry | Development of functionalized polymers |
| Advanced coatings | Improved adhesion and environmental resistance |
Mechanism of Action
The mechanism of action of 4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, depending on its functional groups and the nature of its derivatives. For example, it may inhibit or activate enzymes, bind to receptors, or interact with nucleic acids, leading to diverse biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (NO₂, COOMe): The nitro group in 4′-nitro analogs () increases electrophilicity, making these compounds reactive in nucleophilic substitutions. In contrast, the methoxycarbonyl group balances electron withdrawal with steric effects, enhancing stability for pharmaceutical use .
- Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups () improve solubility in organic solvents but reduce reactivity in cross-coupling reactions compared to nitro-substituted derivatives.
Biological Activity
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (also known as 4'-methoxy-2-methyl-biphenyl-4-carboxylic acid) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H14O4
- Molecular Weight : 270.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. These activities are primarily attributed to its structural characteristics, which allow it to interact with biological targets effectively.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .
- Antioxidant Activity : The presence of methoxy and carboxylic acid functional groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Cell Proliferation Modulation : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .
In Vitro Studies
- Anti-inflammatory Effects : In a study examining the impact on human monocytes, this compound significantly reduced the secretion of IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
- Antioxidant Capacity : The compound demonstrated a notable ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting protective effects against oxidative damage .
- Anticancer Potential : In vitro assays indicated that treatment with this compound led to a decrease in viability of breast cancer cells (MCF-7), with IC50 values indicating moderate potency .
In Vivo Studies
Research is limited regarding in vivo studies; however, preliminary animal studies suggest that administration of the compound may lead to reduced inflammation markers and improved oxidative stress profiles in models of chronic inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-alpha production | |
| Antioxidant | Decreased ROS levels | |
| Anticancer | Inhibited proliferation of MCF-7 cells |
Case Study 1: Anti-inflammatory Effects
A study involving human monocytes treated with LPS showed that this compound significantly inhibited the production of pro-inflammatory cytokines. This effect was attributed to the compound's ability to modulate NF-kB signaling pathways.
Case Study 2: Cancer Cell Viability
In a controlled experiment using MCF-7 breast cancer cells, varying concentrations of the compound were administered. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM.
Q & A
Q. What are the established synthetic routes for preparing 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 2-methyl-4-(methoxycarbonyl)phenylboronic acid) and a brominated benzoic acid precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., aqueous Na₂CO₃, DMF, 80–100°C) are critical for biaryl bond formation . Post-coupling, the carboxylic acid group is preserved or introduced via hydrolysis of a protected ester intermediate. Alternative routes include Rhodium-catalyzed decarboxylative coupling of substituted benzoic acids, though regioselectivity may require fine-tuning (e.g., steric/electronic effects of substituents) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl at 2', methoxycarbonyl at 4'). Aromatic proton splitting patterns and COSY/HSQC 2D-NMR resolve overlapping signals caused by biphenyl symmetry .
- X-ray Crystallography : SHELXL/SHELXT software refines crystal structures to confirm regiochemistry and torsional angles between biphenyl rings .
- HPLC-MS : Validates purity and molecular weight, especially for intermediates with labile ester groups .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions be mitigated during synthesis?
- Methodological Answer :
- Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance steric control in Suzuki-Miyaura reactions, favoring coupling at less hindered positions .
- Substituent Effects : Electron-withdrawing groups (e.g., methoxycarbonyl) on the boronic acid partner can direct coupling to specific aryl halide positions. Evidence from Rhodium-catalyzed systems shows that steric hindrance (e.g., 2'-methyl) may suppress undesired regioisomers .
- Precursor Design : Pre-functionalization of the benzoic acid scaffold (e.g., using ortho-directing groups) can bias coupling sites .
Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting patterns or missing peaks?
- Methodological Answer :
- Variable-Temperature NMR : Detect dynamic effects (e.g., rotamerization of the methoxycarbonyl group) by analyzing spectra at 25°C vs. −40°C .
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .
- Isotopic Labeling : Introduce or labels at ambiguous positions to simplify splitting patterns .
Q. What computational approaches predict the compound’s reactivity in derivatization or biological interactions?
- Methodological Answer :
- DFT Calculations : Model electronic effects (e.g., carboxylate deprotonation energy) to assess nucleophilic/electrophilic sites for further functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or G-quadruplex DNA) using software like AutoDock. Focus on the biphenyl core’s planarity and substituent steric effects .
Q. How do steric effects from the 2'-methyl group influence derivatization or supramolecular assembly?
- Methodological Answer :
- Crystallographic Analysis : SHELXT-refined structures reveal packing disruptions caused by the methyl group, impacting co-crystal formation .
- Kinetic Studies : Monitor ester hydrolysis rates (methoxycarbonyl → carboxylic acid) under basic conditions; steric hindrance may slow nucleophilic attack .
- Supramolecular Chemistry : Use powder XRD to assess how methyl groups alter π-π stacking or hydrogen-bonding networks in self-assembled systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
